Home > Products > Building Blocks P5052 > Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate - 139481-41-7

Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Catalog Number: EVT-351108
CAS Number: 139481-41-7
Molecular Formula: C26H23N3O3
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound is a complex organic molecule that contains several functional groups, including a biphenyl group, a cyano group, an ethoxy group, and a benzo[d]imidazole group. These functional groups suggest that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The biphenyl group would likely contribute to the rigidity of the molecule, while the cyano, ethoxy, and benzo[d]imidazole groups could potentially participate in various chemical reactions .

Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions . The specific reactions that this compound could undergo would depend on the conditions and the other reactants present.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the cyano group could potentially make the compound polar, affecting its solubility in different solvents .

1-(Cyclohexyloxycarbonyloxy)ethyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Compound Description: This compound is a crystalline intermediate used in the synthesis of Candesartan cilexetil. []

Relevance: This compound shares the core structure of Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate with the addition of a 1-(cyclohexyloxycarbonyloxy)ethyl ester group at the 7-carboxylic acid position. This modification is crucial for improving the oral bioavailability of the parent compound, which ultimately leads to the development of Candesartan cilexetil. [, ]

Compound Description: Chemically known as (±)-1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (TCV-116), Candesartan cilexetil is a nonpeptide angiotensin II receptor antagonist. [, , ] It acts as a prodrug, converting in vivo to the active metabolite 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl)]methyl]-1H- benzimidazole-7-carboxylic acid (CV-11974). [] Candesartan cilexetil demonstrates potent and long-lasting antihypertensive effects by inhibiting the angiotensin II subtype-1 receptor. [, ]

Relevance: Candesartan cilexetil is structurally similar to Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. Key differences include the replacement of the cyano group with a tetrazole ring at the 2' position of the biphenyl moiety and the presence of a 1-(cyclohexyloxycarbonyloxy)ethyl ester group at the 7-carboxylic acid position. These modifications contribute to improved pharmacokinetic properties, making Candesartan cilexetil a suitable prodrug for oral administration. [, , ]

2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl)]methyl]-1H- benzimidazole-7-carboxylic acid (CV-11974)

Compound Description: This compound, also known as Candesartan, is the active metabolite of Candesartan cilexetil. [, ] It exhibits potent antagonistic activity against the angiotensin II subtype-1 receptor. [, , ]

Relevance: CV-11974 is structurally related to Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate through the shared benzimidazole core, the 2-ethoxy substituent, and the biphenylmethyl group at the 1-position. The key difference lies in replacing the cyano group at the 2' position of the biphenyl moiety with a tetrazole ring, which is essential for its pharmacological activity. [, , ]

Azilsartan Medoxomil

Compound Description: Azilsartan Medoxomil is an angiotensin II receptor blocker (ARB) that specifically targets the AT1-subtype receptor. []

Methyl (Z)-2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl) methyl)-1H-benzo[d]imidazole-7-carboxylate (Impurity-A)

Compound Description: Identified as a potential genotoxic impurity during the synthesis of Azilsartan, this compound requires careful monitoring and control during drug manufacturing. []

Relevance: This compound shares the core structure of Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. The key differences include the presence of a methyl ester at the 7-carboxylic acid position and the substitution of the cyano group with a (Z)-N'-hydroxycarbamimidoyl group at the 2' position of the biphenyl moiety. []

2-Ethoxy-1-((2'-(N'-hydroxycarbamimidoyl[)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid (Impurity-B)

Compound Description: Similar to Impurity-A, this compound is another potential genotoxic impurity found during the synthesis of Azilsartan and requires stringent control during drug production. []

Relevance: This compound shares a close structural resemblance to Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, with the only difference being the replacement of the cyano group by a N'-hydroxycarbamimidoyl group at the 2' position of the biphenyl moiety. []

Methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate

Compound Description: This compound is an intermediate in the synthesis of Azilsartan, obtained by cyclizing Methyl (Z)-2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl) methyl)-1H-benzo[d]imidazole-7-carboxylate with diphenyl carbonate. []

Relevance: The compound shares a close structural resemblance to Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. The key difference is the replacement of the cyano group with a 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl group at the 2' position of the biphenyl moiety and a methyl ester instead of ethyl ester at the 7-carboxylic acid. []

Relevance: This compound shares a significant structural similarity with Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. Both compounds feature a benzimidazole core, a biphenylmethyl group at the 1-position, and a carboxylic acid group at the 7-position. The primary difference lies in the substituent at the 2-position of the benzimidazole ring, where CV-11194 has a butyl group instead of an ethoxy group. Additionally, CV-11194 incorporates a tetrazole ring at the 2' position of the biphenyl moiety, while the target compound has a cyano group. This difference in the 2' substituent significantly impacts the pharmacological properties. []

Classification

This compound falls under the category of heterocyclic compounds, specifically benzimidazoles, which are known for their biological activities. It is also classified as a carboxylic acid derivative due to the presence of the carboxylate functional group.

Synthesis Analysis

The synthesis of Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate involves several key steps:

  1. Starting Materials: The synthesis begins with 2-cyano-[1,1'-biphenyl]-4-carbaldehyde and ethyl 2-amino benzoate as primary reactants.
  2. Reactions: The process typically involves:
    • Condensation Reaction: The aldehyde reacts with the amine to form an imine intermediate.
    • Cyclization: This imine undergoes cyclization with ethyl chloroacetate under basic conditions to yield the benzimidazole core.
    • Carboxylation: The carboxylic acid group is introduced via a subsequent reaction with carbon dioxide or an equivalent source under pressure.
  3. Purification: The product is purified through recrystallization from suitable solvents like ethyl acetate or methanol to obtain a crystalline form.
  4. Technical Parameters: The reactions are typically carried out at elevated temperatures (around 80–120 °C) and may require specific solvents such as dimethylformamide or dimethyl sulfoxide to enhance solubility and reaction rates .
Molecular Structure Analysis

The molecular structure of Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate can be described as follows:

  • Core Structure: The compound features a benzimidazole ring fused with an ethoxy group and a cyano-substituted biphenyl moiety.
  • Functional Groups:
    • Cyano Group: Contributes to the electronic properties and potential reactivity.
    • Ethoxy Group: Enhances solubility in organic solvents.
    • Carboxylate Group: Imparts acidity and plays a role in receptor binding.

Structural Data

The compound exhibits a melting point range of approximately 166166 °C to 170170 °C, indicating good thermal stability .

Chemical Reactions Analysis

Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate can participate in various chemical reactions:

  1. Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles under appropriate conditions, allowing for further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to yield the corresponding carboxylic acid.
  3. Receptor Binding Studies: As an angiotensin II receptor antagonist, it can undergo binding interactions with receptor sites, which are pivotal for its pharmacological activity .
Mechanism of Action

The mechanism of action for Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate primarily involves:

  • Inhibition of Angiotensin II Receptors: By binding to these receptors, the compound blocks the action of angiotensin II, leading to vasodilation and reduced blood pressure.

Relevant Data

Studies have shown that derivatives of benzimidazoles exhibit significant activity against angiotensin II receptors, making this compound a candidate for antihypertensive therapy .

Physical and Chemical Properties Analysis
PropertyValue
Molecular FormulaC26H23N3O3C_{26}H_{23}N_{3}O_{3}
Molecular Weight411.46411.46 g/mol
AppearanceWhite to orange crystalline powder
Melting Point166170166-170 °C
SolubilitySoluble in organic solvents
Purity>98% (by HPLC)

The compound is sensitive to air and should be stored under inert gas conditions at low temperatures .

Applications

Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate has several significant applications:

  1. Pharmaceutical Development: It serves as an important intermediate in the synthesis of antihypertensive drugs targeting angiotensin II receptors.
  2. Research Tool: Used in studies related to cardiovascular pharmacology and receptor biology.
  3. Potential Therapeutics: Due to its biological activity, it may be explored for broader therapeutic applications beyond hypertension management .
Introduction to Benzimidazole Derivatives in Medicinal Chemistry

Structural Significance of the Benzimidazole Core in Drug Design

The benzimidazole nucleus—a fusion of benzene and imidazole rings—serves as a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capabilities and aromatic planar geometry. This bicyclic system enables dual interactions with biological targets: the N1 nitrogen acts as a hydrogen bond acceptor, while the C2 position allows strategic substitutions to modulate electronic and steric properties. In Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, the C2 ethoxy group enhances metabolic stability compared to methoxy analogs by resisting demethylation, a key limitation in early angiotensin II receptor antagonists [5]. The N1-benzylated side chain (specifically, the (2'-cyanobiphenyl)-4-yl)methyl moiety) creates a stereoelectronically tuned "arm" essential for target engagement. Meanwhile, the C7 ethyl carboxylate balances hydrophilicity and cell permeability, serving as either a pharmacophore element or prodrug precursor [5] [8].

Table 1: Impact of Benzimidazole Substituents on Drug Properties

PositionSubstituentRole in Drug DesignEffect on Properties
N1(2'-Cyanobiphenyl)-4-yl)methylTarget binding domainEnables π-π stacking with receptor hydrophobic pockets
C2EthoxyMetabolic stabilityReduces oxidative demethylation vs. methoxy analogs
C7Ethyl carboxylateSolubility/prodrug conversionEnhances crystallinity; hydrolyzed to active acid

Role of Biphenyl and Cyano Substituents in Pharmacophore Development

The 2'-cyanobiphenyl extension represents a meticulously optimized pharmacophoric element. The biphenyl system adopts a twisted conformation where the ortho-cyano group enforces a 30–45° dihedral angle between rings, preorganizing the molecule for optimal fit into the AT1 receptor’s subpocket [5] [7]. The terminal cyano (–C≡N) serves dual purposes:

  • As a bioisostere for carboxylic acids, it engages in dipole-dipole interactions with Lys199 or His183 residues without ionization limitations at physiological pH.
  • Its strong electron-withdrawing character polarizes the biphenyl system, enhancing π-stacking with Trp253/Phe182 residues in angiotensin II receptors [5].

Structure-activity relationship (SAR) studies reveal that replacing the cyano with nitro or methyl ester groups diminishes binding affinity by >100-fold, underscoring its electronic precision. Similarly, para-substitution on the distal phenyl (e.g., 4'-methyl) disrupts coplanarity, slashing efficacy [7]. The methylene linker between biphenyl and benzimidazole (–CH₂–) provides torsional flexibility, accommodating conformational shifts during receptor binding.

Table 2: Critical Structural Features of the Biphenyl-Cyano Pharmacophore

Structural Element3D ConformationBiological Interactions
Biphenyl system30–45° inter-ring dihedral angleHydrophobic contacts with Phe184/Trp253
ortho-Cyano groupCoplanar with phenyl ringDipole-dipole with Lys199/His183
–CH₂– linkerFlexible torsion (±120°)Adapts to receptor subsite geometry

Historical Context and Emergence of Ethyl Carboxylate-Functionalized Benzimidazoles

Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate emerged in the early 1990s (CAS 139481-41-7) as a pivotal intermediate in the evolution of nonpeptide angiotensin II receptor blockers (ARBs). Its design addressed two key challenges in early ARBs like losartan:

  • Metabolic instability: The C2 methoxy group in prototype ARBs underwent rapid CYP450-mediated demethylation. Ethoxy substitution here conferred resistance, extending half-life [5].
  • Prodrug conversion: The C7 ethyl ester (vs. carboxylic acid in active drugs) enhanced oral bioavailability by improving intestinal permeability. Enzymatic hydrolysis in vivo releases the active acid, enabling targeted activity [5] [6].

This compound enabled critical SAR studies that decoupled biphenyl binding from carboxylate ionization requirements. Researchers systematically modified the C7 ester (e.g., methyl vs. ethyl vs. propyl) to correlate lipophilicity (logP) with membrane permeability. Ethyl emerged as optimal—hydrolyzed efficiently by hepatic esterases without excessive hydrophobicity [6] [8]. Contemporary synthetic routes employ Pd-catalyzed Suzuki coupling to assemble the biphenyl fragment, followed by N-alkylation of the benzimidazole core under phase-transfer conditions, yielding >95% purity as confirmed by HPLC [5] [8].

Table 3: Evolution of Key Benzimidazole-Based ARB Intermediates

Compound TypeStructural FeaturesAdvantages/Limitations
Early prototypes (e.g., EXP7711)C2=OMe; C7=COOHRapid demethylation; low oral bioavailability
Methyl ester analog (CAS 139481-44-0)C2=OEt; C7=COOMeSlow hydrolysis; suboptimal Cmax
Ethyl ester (CAS 139481-41-7)C2=OEt; C7=COOEtBalanced logP (3.2); efficient esterase activation
Advanced candidatesC2=OEt; C7=tetrazoleIncreased potency but synthetic complexity

Comprehensive Compound Nomenclature

Properties

CAS Number

139481-41-7

Product Name

Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

IUPAC Name

ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C26H23N3O3/c1-3-31-25(30)22-10-7-11-23-24(22)29(26(28-23)32-4-2)17-18-12-14-19(15-13-18)21-9-6-5-8-20(21)16-27/h5-15H,3-4,17H2,1-2H3

InChI Key

GYTTUVXCCHRIBA-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OCC

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.